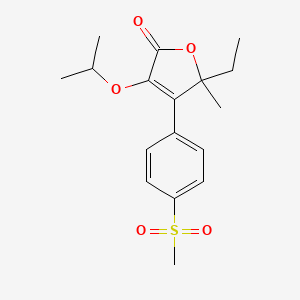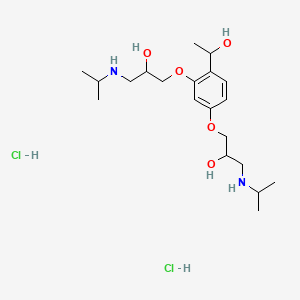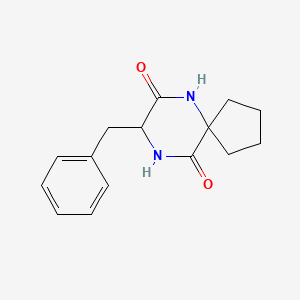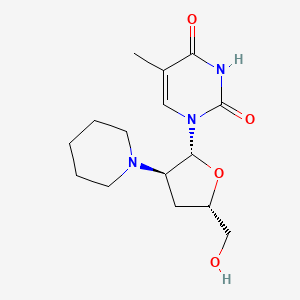
Uridine, 2',3'-dideoxy-5-methyl-2'-(1-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- is a synthetic nucleoside analog. This compound is structurally similar to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification of the uridine molecule by removing the hydroxyl groups at the 2’ and 3’ positions and adding a piperidinyl group at the 2’ position results in unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- typically involves multiple steps. One common method includes the protection of the uridine molecule, followed by selective deoxygenation at the 2’ and 3’ positions. The introduction of the piperidinyl group at the 2’ position is achieved through nucleophilic substitution reactions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and RNA synthesis.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- involves its incorporation into RNA, where it can interfere with normal RNA synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include RNA polymerase and various signaling pathways related to cell growth and survival.
類似化合物との比較
Similar Compounds
- Uridine, 2’,3’-dideoxy-2’-(hydroxymethyl)-5-methyl-
- Uridine, 2’,3’-didehydro-2’,3’-dideoxy-2’-fluoro-5-methyl-
Uniqueness
Uridine, 2’,3’-dideoxy-5-methyl-2’-(1-piperidinyl)- is unique due to the presence of the piperidinyl group at the 2’ position, which imparts distinct chemical and biological properties. This modification can enhance its stability, bioavailability, and specificity for certain biological targets compared to other similar compounds.
特性
CAS番号 |
134935-07-2 |
|---|---|
分子式 |
C15H23N3O4 |
分子量 |
309.36 g/mol |
IUPAC名 |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-piperidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H23N3O4/c1-10-8-18(15(21)16-13(10)20)14-12(7-11(9-19)22-14)17-5-3-2-4-6-17/h8,11-12,14,19H,2-7,9H2,1H3,(H,16,20,21)/t11-,12+,14+/m0/s1 |
InChIキー |
SBGNXUUHJREGHA-OUCADQQQSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCCC3 |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



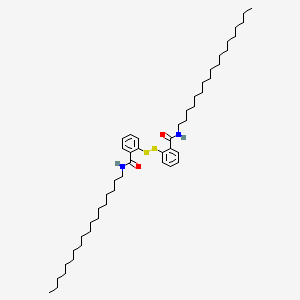
![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
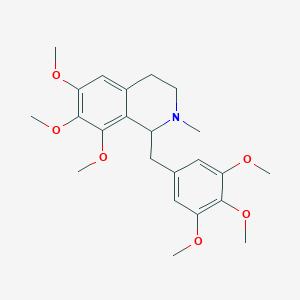
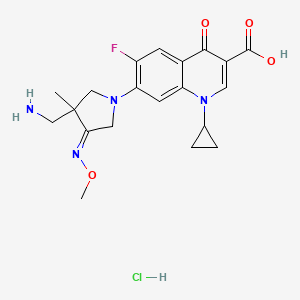

![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
